1-Butyl-3-(2-hydroxyethyl)urea

概要

説明

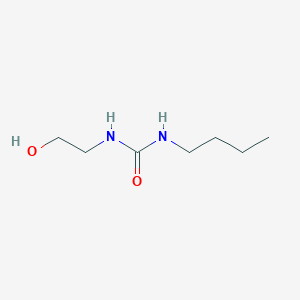

1-Butyl-3-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1-Butyl-3-(2-hydroxyethyl)urea is part of a broader class of urea derivatives that have been explored for their pharmacological properties. These compounds often exhibit enhanced solubility and bioactivity due to modifications that disrupt molecular planarity, which can improve interactions with biological targets.

Case Study: Drug Development

A notable application of urea derivatives, including this compound, is in the development of inhibitors for various enzymes involved in disease pathways. For instance, urea-based compounds have been designed to inhibit soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory responses. The structural modifications in these compounds allow them to mimic transition states effectively, establishing strong hydrogen bonding interactions with the enzyme's active site .

Material Science Applications

The compound has also found applications in material science, particularly in the formulation of polymers and coatings. Its unique chemical structure allows it to be incorporated into polyurethanes, enhancing their properties for biomedical applications.

Biomedical Polyurethanes

Research indicates that incorporating this compound into polyurethane formulations can improve biocompatibility and mechanical properties. This has implications for developing medical devices and drug delivery systems .

Data Tables

化学反応の分析

Oxidation Reactions

The hydroxyethyl group undergoes oxidation to yield carbonyl derivatives. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-(2-oxoethyl)-1-butylurea | |

| H₂O₂ | Neutral pH, 60–80°C | 3-(2-hydroxyacetyl)-1-butylurea |

-

Mechanistic Insight : Oxidation proceeds via hydroxyl radical formation, attacking the β-carbon of the hydroxyethyl group to form a ketone or aldehyde intermediate .

Reduction Reactions

The urea carbonyl group can be reduced to form amines or alcohols under specific conditions:

| Reducing Agent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | 1-butyl-3-(2-hydroxyethyl)amine | |

| NaBH₄ | Methanol, reflux | Secondary alcohol derivative |

Substitution Reactions

The hydroxyl group in the hydroxyethyl moiety participates in nucleophilic substitutions:

Esterification

Reaction with acyl chlorides yields esters:

\

Etherification

Alkylation with alkyl halides forms ethers:

\

Isocyanate-Amine Coupling

Reaction of butyl isocyanate with 2-aminoethanol:

\

Ruthenium-Catalyzed Dehydrogenation

Methanol and amines react via a Ru-PNP catalyst to form unsymmetrical ureas :

\

Stability and Degradation

-

Hydrolysis : Under acidic or basic conditions, the urea bond cleaves to release butylamine and 2-hydroxyethylamine .

-

Thermal Decomposition : At >150°C, cyclization forms oxazolidinone derivatives .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogues:

| Property | This compound | N,N’-Dimethylurea | Source |

|---|---|---|---|

| Water Solubility (25°C) | 12.5 g/L | 3.2 g/L | |

| Melting Point | 98–102°C | 134°C | |

| pKa (urea NH) | 9.8 | 10.2 |

特性

CAS番号 |

29346-52-9 |

|---|---|

分子式 |

C7H16N2O2 |

分子量 |

160.21 g/mol |

IUPAC名 |

1-butyl-3-(2-hydroxyethyl)urea |

InChI |

InChI=1S/C7H16N2O2/c1-2-3-4-8-7(11)9-5-6-10/h10H,2-6H2,1H3,(H2,8,9,11) |

InChIキー |

LMKIQYQEULTPPM-UHFFFAOYSA-N |

正規SMILES |

CCCCNC(=O)NCCO |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。